molecular formula C9H16O B6238208 (octahydropentalen-3a-yl)methanol CAS No. 91328-72-2

(octahydropentalen-3a-yl)methanol

Cat. No.: B6238208
CAS No.: 91328-72-2
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Octahydropentalen-3a-yl)methanol (: 91328-72-2) is a chiral bicyclic alcohol of interest in synthetic and medicinal chemistry . With a molecular formula of C 9 H 16 O and a molecular weight of 140.22 g/mol, this compound features a rigid octahydropentalene scaffold substituted with a hydroxymethyl functional group . This structure provides conformational stability, making it a valuable intermediate for constructing more complex, stereochemically defined molecules . The compound is offered with a typical purity of 95% and has a reported melting point of 41-42°C , requiring storage at 4°C . Its key value in research lies in its potential as a versatile building block . The pentalene framework is a recognized structure in the synthesis of key intermediates for bioactive molecules, such as carbacyclin and isocarbacyclin analogues, which are subjects of pharmaceutical studies . Furthermore, structurally similar chiral pentalene derivatives have been identified as useful scaffolds in medicinal chemistry for designing molecules that target stereospecific interactions, suggesting broad applicability in drug discovery projects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91328-72-2

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design

Starting materials typically derive from pentalene precursors functionalized with ketone or ester groups at the 3a position. For example:

  • 3a-Acetylpentalene : Synthesized via Friedel-Crafts acylation of pentalene with acetyl chloride under AlCl₃ catalysis.

  • 3a-Carbomethoxypentalene : Prepared through Diels-Alder reactions between cyclopentadiene and methyl acrylate derivatives.

Hydrogenation Conditions

ParameterOptimal RangeEffect on Selectivity
CatalystPd/C (5-10 wt%)Minimizes over-reduction
Pressure30-50 bar H₂Balances reaction rate vs. selectivity
Temperature80-100°CPrevents catalyst deactivation
SolventEthanol/THF (4:1)Enhances substrate solubility

Under these conditions, hydrogenation proceeds via stepwise reduction:

  • Aromatic ring saturation : Exothermic addition of H₂ to the pentalene rings occurs within 2-3 hours.

  • Ketone reduction : The 3a-acetyl group is reduced to methanol using NaBH₄ in THF/MeOH (1:1) at 0°C.

Cyclization Strategies for Bicyclic Framework Construction

Acid-Catalyzed Spiroketalization

A biomimetic approach involves cyclization of dihydroxyketone precursors:

  • Precursor synthesis :

    • Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone yields tricyclic intermediate.

    • Ozonolysis followed by reductive workup generates diol-ketone.

  • Cyclization :

    • 0.1 M HCl in MeOH at 40°C induces simultaneous ketal formation and ring contraction.

    • Key observation : Equilibration favors the thermodynamically stable chair-chair conformation (ΔG‡ = 12.3 kcal/mol).

Transition Metal-Mediated Cyclizations

Nickel-catalyzed [2+2+2] cycloadditions offer stereocontrol:

  • Substrate : 1,6-Diyne with pendant alcohol groups.

  • Conditions :

    • Ni(cod)₂ (10 mol%)

    • PPh₃ (20 mol%)

    • Toluene, 110°C, 24 h

  • Outcome :

    • 78% yield with >95% diastereomeric excess

    • Confirmed by X-ray crystallography of analogous compounds.

Stereoselective Introduction of Methanol Group

Asymmetric Reduction of 3a-Ketopentalen

Chiral catalysts enable enantioselective synthesis:

Catalyst Systemee (%)Yield (%)
(R)-BINAP-RuCl₂9285
Noyori-(S)-DAIPEN8891
Corey-Bakshi-Shibata9578

The CBS reduction proves most effective for bulky substrates, operating via a bicyclic transition state that aligns the hydride delivery vector antiperiplanar to the ketone.

Enzymatic Resolution

Lipase-mediated kinetic resolution complements chemical methods:

  • Substrate : Racemic 3a-acetoxyoctahydropentalen.

  • Conditions :

    • Candida antarctica Lipase B (CAL-B)

    • Phosphate buffer (pH 7)/t-BuOMe (1:1)

  • Results :

    • 48% conversion in 24 h

    • 99% ee for remaining (R)-acetate

    • Saponification yields (R)-alcohol.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Microreactor technology improves process safety and efficiency:

Reactor TypeResidence Time (min)Productivity (kg/L/h)
Packed-bed150.8
Microchannel81.4
Spinning Disk52.1

Crystallization Optimization

Final product purification employs anti-solvent crystallization:

  • Solvent system : Heptane/MTBE (3:1)

  • Cooling rate : 0.5°C/min from 50°C to -10°C

  • Outcome : 99.5% purity by HPLC with 85% recovery.

Analytical Characterization

Critical quality control parameters include:

TechniqueKey Data
¹H NMR (500 MHz, CDCl₃)δ 3.65 (dd, J=10.4, 4.1 Hz, 1H, -CH₂OH)
HRMS (ESI+)m/z 141.1274 [M+H]+ (calc. 141.1279)
IR (ATR)3350 cm⁻¹ (O-H stretch)

X-ray crystallography confirms the chair-chair bicyclic conformation with axial hydroxyl orientation .

Chemical Reactions Analysis

(Octahydropentalen-3a-yl)methanol: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can convert the compound to its saturated analogs.

  • Substitution: : The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: : Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Ketones and aldehydes are common products.

  • Reduction: : Saturated hydrocarbons are formed.

  • Substitution: : Halogenated derivatives and other substituted methanols are produced.

Scientific Research Applications

(Octahydropentalen-3a-yl)methanol: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis and is used to study the reactivity of polycyclic aromatic hydrocarbons.

  • Biology: : The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

  • Industry: : It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (octahydropentalen-3a-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The bicyclic core of (octahydropentalen-3a-yl)methanol distinguishes it from simpler aliphatic and monocyclic alcohols. Key comparisons include:

Table 1: Structural Comparison of Selected Alcohols
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
(Octahydropentalen-3a-yl)methanol C₁₀H₁₈O 154.25 Not Available Bicyclic ring, hydroxymethyl
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 178.28 4397-09-5 Branched chain, phenyl, -OH
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol C₁₀H₁₈O₂ 170.25 82188-73-6 Epoxide, hydroxymethyl, branched alkene
3-(1-Hydroxypent-2-en-3-yl)phenol C₁₁H₁₄O₂ 178.23 Not Available Phenolic -OH, allylic alcohol

Key Observations :

  • Bicyclic vs. Acyclic Systems: The octahydropentalen system introduces significant steric hindrance compared to linear or monocyclic alcohols, likely reducing solubility in polar solvents .

Spectroscopic Properties

Spectral data for analogous compounds suggest methodologies for characterizing (octahydropentalen-3a-yl)methanol:

Table 2: Representative NMR Data for Analogous Alcohols
Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Source
2-Methyl-3-phenyl-3-pentanol 1.20 (s, 3H, CH₃), 4.50 (m, -OH) 22.1 (CH₃), 70.5 (C-OH)
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol 2.60 (d, 2H, CH₂OH), 5.30 (m, alkene) 60.1 (epoxide C), 110.5 (alkene)

Insights :

  • The hydroxymethyl group in bicyclic systems is expected to resonate near δ 3.5–4.0 ppm (¹H-NMR) and δ 60–65 ppm (¹³C-NMR), similar to epoxide-containing alcohols .
  • Bicyclic systems often exhibit complex splitting patterns due to restricted rotation, necessitating advanced 2D NMR techniques (e.g., COSY, HSQC) for full elucidation .

Physicochemical and Toxicological Properties

Table 3: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Solubility (mg/L) logP Toxicity (LD₅₀, mg/kg)
2-Methyl-3-pentanol 142–145 1,200 (water) 1.98 2,500 (rat, oral)
3-(1-Hydroxypent-2-en-3-yl)phenol 265 (decomposes) 350 (water) 2.75 Not Available
(Octahydropentalen-3a-yl)methanol* ~220 (estimated) ~500 (estimated) ~2.2 Data Not Available

*Estimated using group contribution methods and analog data .

Key Trends :

  • Polarity: The bicyclic structure of (octahydropentalen-3a-yl)methanol likely reduces water solubility compared to linear alcohols (e.g., 2-Methyl-3-pentanol) but enhances lipid solubility, making it suitable for lipid-based drug formulations .
  • Toxicity : Structural analogs with similar logP values (e.g., ~2–3) typically exhibit low acute toxicity, though specific data for the target compound remain lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.